N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide
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Overview
Description
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide: is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a methylazanediyl group linked to propane-3,1-diyl chains, which are further connected to dimethanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide typically involves the reaction of methylamine with propane-1,3-diol, followed by the introduction of methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Methylamine reacts with propane-1,3-diol to form the intermediate compound.
Step 2: Methanesulfonyl chloride is added to the reaction mixture, resulting in the formation of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups into amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide compounds.
Scientific Research Applications
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[(Ethylenediyl)di(propane-3,1-diyl)]dimethanesulfonamide
- N,N’-[(Butanediyl)di(propane-3,1-diyl)]dimethanesulfonamide
Uniqueness
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
88334-79-6 |
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Molecular Formula |
C9H23N3O4S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[3-[3-(methanesulfonamido)propyl-methylamino]propyl]methanesulfonamide |
InChI |
InChI=1S/C9H23N3O4S2/c1-12(8-4-6-10-17(2,13)14)9-5-7-11-18(3,15)16/h10-11H,4-9H2,1-3H3 |
InChI Key |
OCXCWXRDYQDWQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNS(=O)(=O)C)CCCNS(=O)(=O)C |
Origin of Product |
United States |
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